(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrClN2O2S and its molecular weight is 447.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds with similar structural motifs to the specified chemical have been synthesized for various applications, including the study of their physical and chemical properties. For example, the synthesis of heteroarylacrylonitriles has been explored for their potential in vitro cytotoxic activities against human cancer cell lines. These studies often involve complex synthetic routes and detailed characterization using techniques like X-ray crystallography, NMR, and mass spectrometry (Sa̧czewski et al., 2004).
Photophysical Properties
- Certain derivatives exhibit unique photophysical properties, making them candidates for photodynamic therapy, a treatment approach for cancer. The photophysical and photochemical properties of these compounds, such as singlet oxygen quantum yield, are crucial for their effectiveness in such applications (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
- Research into the corrosion inhibition properties of acrylonitrile derivatives on metals like mild steel in acidic environments reveals their potential to protect against corrosion, a significant concern in industrial applications. This involves understanding the adsorption behavior and efficiency of these compounds in preventing metal degradation (Paul, Yadav, & Obot, 2020).
Antimicrobial Activity
- The synthesis of thiophene derivatives incorporating acrylonitrile units has led to the discovery of new antimicrobial agents. These compounds have been tested for their ability to inhibit biofilm formation by bacteria, offering potential applications in the development of new antimicrobial strategies (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking and quantum chemical calculations, have been applied to similar molecules to predict their biological activity and interaction with potential targets. These approaches help in the design of new compounds with enhanced efficacy and selectivity for therapeutic applications (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O2S/c1-25-17-8-11(7-15(20)18(17)24)6-13(9-22)19-23-16(10-26-19)12-2-4-14(21)5-3-12/h2-8,10,24H,1H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHIHEHYVIXERT-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.